4-Bromo-1H-indol-2-amine hydrochloride is a chemical compound with the molecular formula C₈H₈BrClN₂ and a molecular weight of 247.52 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the indole ring, along with an amine functional group at the 2-position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in polar solvents. The compound has garnered interest due to its structural features that are conducive to various
The chemical reactivity of 4-bromo-1H-indol-2-amine hydrochloride is influenced by its functional groups. Key reactions include:
4-Bromo-1H-indol-2-amine hydrochloride has shown potential biological activities, particularly in the realm of medicinal chemistry. It serves as a scaffold for designing compounds with anticancer properties and has been noted for its inhibitory effects on certain enzymes involved in cancer cell proliferation. Additionally, it has been explored for its antibacterial properties by inhibiting bacterial cystathionine gamma-lyase, a key enzyme in hydrogen sulfide production in pathogenic bacteria .
Several synthetic routes have been developed for producing 4-bromo-1H-indol-2-amine hydrochloride:
This compound finds applications in various fields:
Research indicates that 4-bromo-1H-indol-2-amine hydrochloride interacts with several biological targets:
Several compounds share structural similarities with 4-bromo-1H-indol-2-amine hydrochloride, each exhibiting unique properties and activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 0.84 | Exhibits different biological activity profiles |
| 6-Bromo-1H-indole-3-carbaldehyde | 0.79 | Known for its role in synthesizing complex indole derivatives |
| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 0.74 | Exhibits distinct reactivity patterns |
These similar compounds highlight the diversity within brominated indole derivatives and their potential applications in medicinal chemistry .